2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide
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Overview
Description
2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide is a complex organic compound that features a triazole ring, a chlorophenyl group, and a furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide typically involves multiple steps. One common approach is the condensation of 4-chlorophenylhydrazine with phenyl isothiocyanate to form the corresponding thiourea derivative. This intermediate is then cyclized to form the triazole ring. The final step involves the reaction of the triazole-thiol compound with a furan-containing aldehyde under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The triazole ring and other functional groups can be reduced under appropriate conditions.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the triazole ring can produce dihydrotriazoles.
Scientific Research Applications
2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has potential as an antimicrobial and antifungal agent due to its triazole moiety.
Medicine: It is being investigated for its potential as an anticancer agent and for its ability to inhibit specific enzymes.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide involves its interaction with various molecular targets. The triazole ring can bind to metal ions, influencing enzyme activity and disrupting biological pathways. The furan moiety can undergo oxidation, generating reactive oxygen species that can damage cellular components .
Comparison with Similar Compounds
Similar Compounds
- **2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-1-(2-thienyl)ethylidene]acetohydrazide
- **2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-1-(2-furyl)ethylidene]acetohydrazide
Uniqueness
2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide is unique due to its combination of a triazole ring, a chlorophenyl group, and a furan moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C24H20ClN5O2S |
---|---|
Molecular Weight |
478.0 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C24H20ClN5O2S/c1-17(14-21-8-5-13-32-21)15-26-27-22(31)16-33-24-29-28-23(18-9-11-19(25)12-10-18)30(24)20-6-3-2-4-7-20/h2-15H,16H2,1H3,(H,27,31)/b17-14+,26-15+ |
InChI Key |
IVWVKMIJOBIZCZ-NGQJDVRGSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CO1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC(=CC1=CC=CO1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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